molecular formula C13H19N B13639144 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13639144
M. Wt: 189.30 g/mol
InChI Key: WIDSWFNCHJKVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C13H19N. It is a derivative of tetrahydroquinoline, characterized by the presence of four methyl groups at positions 2, 4, 7, and 8 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes. This reaction proceeds efficiently under mild conditions, offering a straightforward route to a variety of tetrahydroquinoline derivatives with high yields and excellent diastereoselectivities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. The compound’s antitumor and antibacterial effects are believed to result from its interaction with specific enzymes and cellular pathways, leading to the inhibition of cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,7,8-Tetramethyl-1,2,3,4-tetrahydroquinoline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2,4,7,8-tetramethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C13H19N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-6,9-10,14H,7H2,1-4H3

InChI Key

WIDSWFNCHJKVGT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C1C=CC(=C2C)C)C

Origin of Product

United States

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